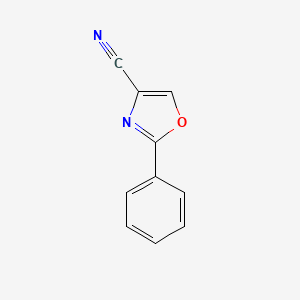![molecular formula C20H26N6O4 B2830283 8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-29-1](/img/structure/B2830283.png)
8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with other organic compounds. The exact method would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazo[2,1-c][1,2,4]triazine backbone, with additional functional groups attached at various positions. These include an ethoxyphenyl group, a morpholinoethyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds derived from precursors like visnagenone and khellinone. These compounds demonstrate significant anti-inflammatory and analgesic activities, showcasing their potential in medical research for the development of new therapeutic agents. The studies emphasize the compounds' inhibitory activities on cyclooxygenase enzymes, highlighting their relevance in addressing inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have been explored for their antimicrobial properties. These compounds were obtained through condensation reactions and demonstrated good to moderate antimicrobial activities. This research signifies the potential of such compounds in the development of new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Antitumor Activity
Another area of application is in antitumor research, where triazine and pyrimidine derivatives have been synthesized and tested for their antitumor activities against human cancer cell lines. These studies focus on compounds bearing the morpholino group and other substituents, indicating their potential as antitumor agents. The results show that specific derivatives exhibit potent antitumor activity, underscoring the importance of structural modifications in enhancing biological activities (Matsuno et al., 2000).
Synthesis of Nitrogen Heterocycles
The synthesis of nitrogen heterocycles bearing carboxamide moieties has also been investigated for potential antitumor applications. This research highlights the synthesis of a series of compounds with a focus on evaluating their cytotoxic activities against cancer cell lines, demonstrating the role of nitrogen heterocycles in the development of novel antitumor agents (Bakare, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-2-30-16-5-3-15(4-6-16)25-9-10-26-19(28)17(22-23-20(25)26)18(27)21-7-8-24-11-13-29-14-12-24/h3-6H,2,7-14H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVYMOMDLCKZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)



![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)